Home > Products > Screening Compounds P94503 > 11-(3-methoxyphenyl)-3-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
11-(3-methoxyphenyl)-3-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

11-(3-methoxyphenyl)-3-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Catalog Number: EVT-4429503
CAS Number:
Molecular Formula: C30H30N2O3
Molecular Weight: 466.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the specific synthesis of 11-(3-methoxyphenyl)-3-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not described in the provided abstracts, similar derivatives are synthesized through condensation and cyclization reactions [, , , ]. These reactions typically involve reacting a substituted 1,2-diaminobenzene or a similar precursor with a suitable carbonyl compound, such as a cyclohexanone derivative.

Molecular Structure Analysis

Dibenzo[b,e][1,4]diazepin-1-ones generally adopt a non-planar conformation. The seven-membered diazepine ring usually exists in a boat conformation, while the cyclohexene ring fused to it often adopts a half-chair or sofa conformation []. The presence of substituents on the core structure can influence the overall conformation and spatial arrangement of the molecule.

Applications
  • Central Nervous System (CNS) activity: These compounds have shown promise as tranquilizers, muscle relaxants, antispasmodics, and potential treatments for anticonvulsant and schizophrenia [, , ].

11-(4-Methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one monohydrate

  • Compound Description: This compound is a dibenzo[b,e][1,4]diazepin-1-one derivative that forms a monohydrate by interacting with a water molecule through hydrogen bonding. []
  • Relevance: This compound shares the core dibenzo[b,e][1,4]diazepin-1-one structure with the target compound, 11-(3-methoxyphenyl)-3-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. The key structural difference is the presence of a dimethyl substitution at the 3-position and a 4-methoxyphenyl group at the 11-position instead of a 4-methylphenyl group at the 3-position and a 3-methoxyphenyl group at the 11-position in the target compound. []

11-[(o- m- and p-substituted)-phenyl]-8-chloro-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This series of compounds represents various derivatives of 8-chloro-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one with different substituents (ortho, meta, and para) on the phenyl ring at the 11-position. These compounds were synthesized and characterized for potential central nervous system activity. []
  • Relevance: These compounds share the core dibenzo[b,e][1,4]diazepin-1-one structure with the target compound, 11-(3-methoxyphenyl)-3-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. The primary differences lie in the presence of a chlorine atom at the 8-position, dimethyl substitution at the 3-position, and variations in the substituents on the phenyl ring at the 11-position compared to the target compound. []

11-[(o-; and p-substituted)-phenyl]-8-[(o-; m-;p-methoxy)phenylthio]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1h-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This series represents twelve novel 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones synthesized and characterized for potential pharmacological properties. They feature a (methoxyphenylthio) group at the 8-position and varied substituents on the phenyl ring at the 11-position. []

11-(o-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hemiethanol solvate

  • Compound Description: This compound, investigated for its tranquilizer, muscle relaxant, and antispasmodic properties, is a dibenzo[b,e][1,4]diazepin-1-one derivative with an o-chlorophenyl group at the 11-position and dimethyl substitution at the 3-position. Its crystal structure reveals a hemiethanol solvate form. []

3,3-dimethyl-2,3,4,5,10,11-hexahydro-8-[(o-; and p-methoxy)phenoxy]-11-[(o-; and p-R)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This series comprises twelve novel derivatives of dibenzo[b,e][1,4]diazepin-1-ones designed and synthesized as potential anticonvulsant and antipsychotic agents. They feature a (methoxyphenoxy) group at the 8-position and various substituents (represented by R) at the ortho and para positions of the phenyl ring at the 11-position. []

3-(2-amino-5-nitroaniIino)-5,5-dimethylcyclohex-2-en-1-one

  • Compound Description: This compound is a key intermediate in the synthesis of dibenzo[b,e][1,4]diazepin-1-ones. []
  • Relevance: This compound represents a precursor in the synthesis of the core dibenzo[b,e][1,4]diazepin-1-one structure found in the target compound, 11-(3-methoxyphenyl)-3-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. Reacting this compound with various aldehydes leads to the formation of the dibenzo[b,e][1,4]diazepin-1-one scaffold. []

Properties

Product Name

11-(3-methoxyphenyl)-3-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

IUPAC Name

6-(3-methoxyphenyl)-9-(4-methylphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Molecular Formula

C30H30N2O3

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C30H30N2O3/c1-4-28(34)32-26-11-6-5-10-24(26)31-25-17-22(20-14-12-19(2)13-15-20)18-27(33)29(25)30(32)21-8-7-9-23(16-21)35-3/h5-16,22,30-31H,4,17-18H2,1-3H3

InChI Key

IJKOFADPWMNLLG-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C)NC4=CC=CC=C41)C5=CC(=CC=C5)OC

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C)NC4=CC=CC=C41)C5=CC(=CC=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.